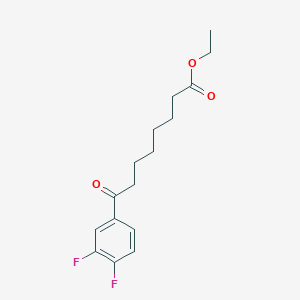

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-10-13(17)14(18)11-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZULFDVANCKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645583 | |

| Record name | Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-31-3 | |

| Record name | Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate typically involves the esterification of 8-(3,4-difluorophenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process, making it more environmentally friendly by reducing the need for corrosive liquid acids.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms on the phenyl ring.

Major Products Formed

Oxidation: 8-(3,4-difluorophenyl)-8-oxooctanoic acid.

Reduction: 8-(3,4-difluorophenyl)-8-hydroxyoctanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anti-proliferative effects on cancer cells. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in preclinical models .

- Antimicrobial Properties : Research indicates that derivatives of this compound could possess antimicrobial activity, which is crucial for developing new antibiotics .

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, enabling the construction of diverse molecular architectures.

- Reactivity : The presence of the keto group allows for nucleophilic attacks and can participate in reactions such as Michael additions or aldol condensations, making it a versatile building block .

Material Science

The compound can also be utilized in the development of specialty chemicals and materials. Its unique properties may allow for applications in:

- Polymer Chemistry : It can be incorporated into polymer matrices to modify physical properties or enhance performance characteristics.

- Surface Coatings : The compound's reactivity may be exploited in creating coatings with specific functionalities, such as increased durability or resistance to environmental factors.

Case Study 1: Anticancer Research

A study explored the effects of this compound on pancreatic cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated notable inhibition zones, indicating its potential use as a new antimicrobial agent .

Wirkmechanismus

The mechanism of action of ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3,4-difluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-difluorophenyl group introduces strong electron-withdrawing effects, which may stabilize the keto-enol tautomerism of the 8-oxo group and reduce susceptibility to enzymatic degradation compared to methyl or methoxy analogs . Methyl groups (2-methyl and 3,4-dimethyl analogs) enhance lipophilicity, favoring solubility in organic solvents and interactions with hydrophobic targets .

- Steric and Electronic Influences: Fluorine’s small atomic radius minimizes steric hindrance, allowing tighter binding in enzymatic pockets compared to bulkier methoxy or methyl substituents .

Biologische Aktivität

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is a synthetic compound with notable structural features that suggest potential biological activity. This article explores its biochemical interactions, mechanisms of action, and implications for pharmaceutical applications.

Structural Overview

- Molecular Formula : C₁₆H₂₀F₂O₃

- Molecular Weight : Approximately 298.33 g/mol

- Functional Groups : Ethyl ester and difluorophenyl moiety attached to an octanoate backbone.

The presence of fluorine atoms in the phenyl group may enhance lipophilicity, potentially impacting its bioavailability and interaction with biological targets.

This compound interacts with various enzymes and proteins, modulating their activity through specific binding mechanisms. The difluorophenyl group enhances binding affinity to molecular targets, which may lead to alterations in enzymatic pathways or receptor activities. However, detailed studies on the exact mechanisms remain limited.

Antimicrobial and Anti-inflammatory Properties

Initial studies suggest that this compound exhibits antimicrobial and anti-inflammatory properties. These findings indicate its potential therapeutic applications in treating infections and inflammatory diseases. However, comprehensive studies are needed to elucidate the specific pathways involved in these activities.

Interaction Studies

Interaction studies involving this compound focus on its pharmacodynamics and pharmacokinetics. These studies assess:

- Binding affinity to target enzymes.

- Inhibition of specific biological pathways.

- Potential side effects and toxicity profiles.

Such evaluations are crucial for understanding the compound's therapeutic potential and safety.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate | C₁₆H₂₀Cl₂O₃ | Chlorine atoms instead of fluorine; different reactivity profiles |

| Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate | C₁₆H₂₂O₃ | Methyl groups leading to different steric effects |

| Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate | C₁₆H₂₀F₂O₃ | Variation in fluorine substitution position affecting binding properties |

These comparisons highlight how variations in substituents can significantly alter biological activity and reactivity.

Case Studies

While specific case studies on this compound are scarce, related compounds have shown promise in various applications:

- Antimicrobial Activity : Similar compounds have been found effective against multiple bacterial strains.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation in animal models.

These findings suggest that this compound may share similar therapeutic potentials .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or esterification of 8-(3,4-difluorophenyl)-8-oxooctanoic acid. For intermediates like the acid precursor, characterization involves:

- Elemental analysis (e.g., C, H, F content) to confirm stoichiometry .

- Mass spectrometry (MS) and <sup>1</sup>H/<sup>19</sup>F NMR to verify structural integrity. For example, MS should show a molecular ion peak at m/z corresponding to the molecular formula (C₁₆H₁₈F₂O₃), while <sup>19</sup>F NMR should display distinct signals for the 3- and 4-fluorine substituents .

- Chromatographic purity assessment (e.g., HPLC with C18 columns) to ensure intermediates are free from side products like unreacted difluorophenyl precursors .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions due to potential volatile byproducts .

- Waste management : Segregate halogenated waste (e.g., fluorinated intermediates) and dispose via certified hazardous waste services to prevent environmental contamination .

- Emergency procedures : In case of inhalation or contact, follow OSHA guidelines: rinse eyes with water for 15 minutes and seek medical evaluation for respiratory irritation .

Advanced Research Questions

Q. How can reaction yields be optimized for the esterification of 8-(3,4-difluorophenyl)-8-oxooctanoic acid?

- Methodological Answer :

- Catalyst screening : Test acidic (e.g., H₂SO₄) vs. enzymatic (e.g., lipases) catalysts. For example, H₂SO₄ may achieve >80% yield but risks side reactions (e.g., sulfonation), while immobilized Candida antarctica lipase B offers selectivity under mild conditions (40°C, 24 hrs) .

- Solvent optimization : Compare polar aprotic solvents (e.g., DMF, THF) vs. toluene. Toluene may enhance esterification efficiency via azeotropic water removal .

- Kinetic monitoring : Use <sup>19</sup>F NMR or in-line IR spectroscopy to track reaction progress and identify bottlenecks (e.g., incomplete acid activation) .

Q. How can contradictions in spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer :

- Computational validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict <sup>19</sup>F chemical shifts. Compare with experimental data to identify discrepancies caused by solvent effects or conformational flexibility .

- Isotopic labeling : Synthesize <sup>13</sup>C-labeled analogs to clarify ambiguous coupling patterns in crowded spectral regions (e.g., overlapping carbonyl signals) .

- Advanced techniques : Use 2D NMR (e.g., HSQC, NOESY) to resolve stereochemical ambiguities in fluorinated analogs .

Q. What strategies are effective for evaluating the compound's stability under physiological conditions (e.g., in vitro assays)?

- Methodological Answer :

- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via LC-MS; ester hydrolysis to the carboxylic acid is expected under basic conditions .

- Metabolic profiling : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites. For fluorinated compounds, defluorination is rare but can be assessed via fluoride ion-selective electrodes .

- Photostability testing : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation products (e.g., difluorophenyl ring cleavage) using high-resolution MS .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous media for biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity. Validate with dynamic light scattering (DLS) to ensure no nanoparticle formation .

- Prodrug design : Synthesize phosphate or glycoside prodrugs to enhance hydrophilicity. For example, replace the ethyl ester with a phosphoryloxymethyl group, which hydrolyzes enzymatically in vivo .

Q. What analytical approaches are recommended for resolving batch-to-batch variability in purity?

- Methodological Answer :

- Quality-by-design (QbD) : Implement DOE (design of experiments) to optimize reaction parameters (e.g., temperature, stoichiometry). Use Pareto charts to identify critical factors (e.g., catalyst loading) .

- Multivariate analysis : Combine HPLC with principal component analysis (PCA) to correlate impurity profiles (e.g., residual difluorophenyl precursors) with process variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.